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Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally
determined properties of butyl p-toluate (also known as butyl 4-methylbenzoate). Butyl p-
toluate is an organic ester with applications as a flavoring agent and in the synthesis of other
organic compounds. This document collates its physical, chemical, and spectroscopic
properties, presenting a direct comparison between calculated and measured values. Detailed
experimental protocols for its synthesis and characterization are provided to support
researchers in its practical application and analysis.

Introduction

Butyl p-toluate (C12H16032) is the ester formed from the condensation of p-toluic acid and n-
butanol. Understanding the discrepancy and concordance between its theoretical and
experimental properties is crucial for its application in research and development, particularly in
fields requiring high-purity compounds and predictable chemical behavior. This guide serves as
a central repository for this information, aimed at professionals in chemical and pharmaceutical
sciences.

Physical and Chemical Properties
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The fundamental physical and chemical properties of butyl p-toluate are summarized below.
Theoretical values are often derived from computational models (e.g., Joback method,
Crippen's fragmentation), while experimental values are determined through laboratory

measurement.
Theoretical/Calculated .
Property Experimental Value
Value
Molecular Formula C12H1602 C12H1602
Molecular Weight 192.25 g/mol 192.2542 g/mol [1]
Boiling Point 581.91 K (308.76 °C) 268 °C at 760 mmHg[2]
Density - 0.995 g/cm?3[2]
) 1.51 (for Methyl 4-tert-
Refractive Index (n20/D)
butylbenzoate)[3][4]
logP (Octanol/Water) 2.952
Water Solubility log10WS = -3.45

Note: Experimental refractive index for n-butyl p-toluate is not readily available; the provided
value is for a structurally similar compound, methyl 4-tert-butylbenzoate, and should be used as
an approximation.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of butyl
p-toluate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra provide detailed information about the molecular structure. The
experimental data presented was obtained in a CDCls solvent.[5]
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. . Coupling

Chemical Shift . .
1H NMR Data Multiplicity Constant (J, Assighment

(3, ppm) Hz)
Aromatic Protons  7.95 Doublet 8.0 2H, ortho to C=0
Aromatic Protons  7.24 Doublet 8.0 2H, metato C=0
Methylene ]

4.33 Triplet 6.4 2H, -O-CH2-
Protons
Methyl Protons 2.40 Singlet - 3H, Ar-CHs
Methylene .

1.78-1.63 Multiplet - 2H, -O-CH2-CHa-
Protons
Methylene )

152-1.41 Multiplet - 2H, -CH2-CHs
Protons
Methyl Protons 1.01-0.94 Multiplet - 3H, -CH2-CHs
13C NMR Data Chemical Shift (6, ppm) Assignment
Carbonyl Carbon 166.7 C=0
Aromatic Carbon 143.4 Quaternary, C-CHs
Aromatic Carbons 129.5 CH
Aromatic Carbons 129.0 CH
Aromatic Carbon 127.8 Quaternary, C-C=0
Methylene Carbon 64.6 -O-CHz-
Methylene Carbon 30.8 -O-CHz2-CHz-
Aromatic Methyl Carbon 21.6 Ar-CHs
Methylene Carbon 19.2 -CH2-CHs
Methyl Carbon 13.7 -CHz2-CHs
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Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) data from the NIST WebBook shows
characteristic fragmentation patterns for butyl p-toluate.[1]

m/z Relative Intensity Possible Fragment

119 100 [CsH70]* (p-toluoyl cation)
M - CaHs]* (McLaffert

136 8 Eearrange]mént) '

91 ~50 [C7H7]* (tropylium cation)

192 ~20 [M]* (Molecular ion)

Infrared (IR) Spectroscopy

While a fully assigned experimental spectrum for butyl p-toluate is not readily available, the
expected characteristic absorption bands based on its functional groups are as follows:

Wavenumber (cm~?) Functional Group Vibration Mode
~3000-2850 C-H (Alkyl) Stretching
~1720 C=0 (Ester) Stretching
~1610, ~1510 C=C (Aromatic) Stretching
~1270, ~1100 C-O (Ester) Stretching

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and
characterization of butyl p-toluate.

Synthesis: Fischer-Speier Esterification

This protocol describes the synthesis of butyl p-toluate from p-toluic acid and n-butanol using
an acid catalyst.
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine p-toluic acid (1.0 eq), n-butanol (3.0-5.0 eq, serving as both reactant and
solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

o Reflux: Heat the reaction mixture to reflux (approximately 118°C, the boiling point of n-
butanol) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer
Chromatography (TLC).

o Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
Dilute with an organic solvent like diethyl ether.

e Washing: Wash the organic layer sequentially with:

o Saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize the acidic catalyst
and remove unreacted p-toluic acid.

o Water.
o Brine (saturated NacCl solution).

e Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,
Na2S0Oa4 or MgSO0a), filter, and remove the solvent and excess n-butanol under reduced
pressure using a rotary evaporator.

« Purification: Purify the crude product by vacuum distillation to obtain pure butyl p-toluate.

Characterization Protocols

o Sample Preparation: Place a small amount of the purified liquid into a small test tube. Insert
a capillary tube (sealed at one end) with the open end down into the liquid.

e Heating: Attach the test tube to a thermometer and place the assembly in a Thiele tube
containing mineral oil.

e Observation: Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary
tube.
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» Measurement: Remove the heat and observe the temperature at which the liquid is drawn
back into the capillary tube. This temperature is the boiling point.

» Calibration: Ensure the refractometer is calibrated using a standard of known refractive index
(e.g., distilled water).

o Sample Application: Place a few drops of the liquid sample onto the prism of the
refractometer.

» Measurement: Close the prism and allow the temperature to stabilize (typically 20°C).

e Reading: Look through the eyepiece and adjust the controls until the borderline between the
light and dark fields is sharp and centered on the crosshairs. Read the refractive index from
the scale.

e Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.[6]

» Data Acquisition: Acquire the *H and 3C NMR spectra according to the instrument's standard
operating procedures.

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

« Injection: Inject a small volume (e.g., 1 yL) of the solution into the GC-MS instrument.

o Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar
SLB®-5ms column). A typical temperature program would be an initial hold at a lower
temperature, followed by a ramp to a higher temperature.

o Detection: As the components elute from the column, they are ionized (typically by electron
ionization) and the resulting fragments are analyzed by the mass spectrometer.

Visualized Workflows
Synthesis and Purification Workflow
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Caption: Fischer esterification workflow for butyl p-toluate.

Analytical Characterization Workflow
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Caption: Workflow for the analytical confirmation of butyl p-toluate.

Biological Activity and Signaling Pathways

To date, there is no significant evidence in scientific literature to suggest that butyl p-toluate has
notable biological activity or that it is involved in specific signaling pathways relevant to drug
development. Its primary applications remain in the fields of flavor chemistry and as a synthetic
intermediate.

Conclusion

This guide has consolidated the theoretical and experimental data for butyl p-toluate, providing
a valuable resource for its synthesis and characterization. While calculated values offer a good
approximation, experimental determination of properties such as boiling point, density, and
spectroscopic characteristics is indispensable for confirming the identity and purity of the
compound. The provided protocols and workflows offer a practical framework for laboratory
work involving this ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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